molecular formula C8H14N4O2S B5517649 N-(tert-butyl)-N'-2-pyrimidinylsulfamide

N-(tert-butyl)-N'-2-pyrimidinylsulfamide

Cat. No.: B5517649
M. Wt: 230.29 g/mol
InChI Key: FQLPTKLEZZUXJV-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N'-2-pyrimidinylsulfamide is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a sulfamide functional group bridging a tert-butyl moiety and a 2-pyrimidinyl ring, a structural motif seen in various pharmacologically active molecules . Sulfonamides and related sulfamide compounds are known to exhibit a range of biological activities, primarily through their role as enzyme inhibitors . The tert-butyl group is a common steric and chiral auxiliary in synthetic organic chemistry, often used to control stereoselectivity in the preparation of nitrogen-containing heterocycles, which are key structural components in many natural products and pharmaceuticals . Researchers may investigate this compound as a building block or key intermediate in the development of new therapeutic agents, leveraging its potential to interact with biological targets such as bacterial dihydropteroate synthase or carbonic anhydrases . This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(tert-butylsulfamoyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2S/c1-8(2,3)12-15(13,14)11-7-9-5-4-6-10-7/h4-6,12H,1-3H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLPTKLEZZUXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)NC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares N-(tert-butyl)-N'-2-pyrimidinylsulfamide with structurally related compounds derived from the evidence:

Compound Molecular Formula Key Features Potential Applications
This compound C₉H₁₃N₄O₂S (inferred) Pyrimidinyl group (H-bonding), tert-butyl (lipophilicity), sulfamide linkage Kinase inhibition, antimicrobial activity
N-(thiophen-2-yl methyl)-N’-(tert-butyl)sulfamide C₁₀H₁₅N₃O₂S Thiophene (aromatic, less polar), tert-butyl, sulfamide Antibacterial (disc diffusion assay results)
tert-butyl (4-chloropyridin-2-yl)carbamate C₁₀H₁₃ClN₂O₂ Pyridine (one N), chlorinated, carbamate linkage Intermediate in drug synthesis
tert-butyl methylphosphonofluoridate C₅H₁₂FO₂P Phosphonofluoridate ester, tert-butyl Neurotoxic agent (structural analog of sarin)

Key Observations :

  • Pyrimidinyl vs. This may enhance binding affinity to biological targets like ATP-binding pockets in kinases .
  • Sulfamide vs. Carbamate/Phosphonofluoridate: The sulfamide linkage (-SO₂-NH-) provides rigidity and polarity, contrasting with carbamates (-O-CO-NH-) or phosphonofluoridates (-PO-F), which are more hydrolytically unstable .
  • Lipophilicity : The tert-butyl group increases logP values in all analogs, but the pyrimidinyl group’s polarity may partially offset this effect in the target compound compared to thiophene derivatives .

Q & A

Q. What are the standard synthetic protocols for N-(tert-butyl)-N'-2-pyrimidinylsulfamide?

  • Methodological Answer : Synthesis typically involves coupling tert-butylamine derivatives with 2-pyrimidinylsulfamide precursors. Key steps include:
  • Reaction Conditions : Use polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) at 60–80°C under nitrogen atmosphere.
  • Base Catalysis : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation and coupling.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization employs:
  • Spectroscopy : ¹H/¹³C NMR to confirm tert-butyl (δ ~1.2 ppm) and sulfamide (δ ~7.5–8.5 ppm) moieties.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Q. Which biological targets are commonly associated with this compound?

  • Methodological Answer : Structural analogs suggest activity against:
  • Dihydrofolate Reductase (DHFR) : Assess via enzymatic assays using recombinant DHFR and spectrophotometric monitoring of NADPH oxidation.
  • Kinases : Screen using kinase profiling panels (e.g., Eurofins KinaseProfiler) with ATP-competitive binding assays .

Advanced Research Questions

Q. How can substituent effects on biological activity be systematically analyzed?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Variation of tert-butyl group : Replace with methyl, cyclohexyl, or phenyl substituents.
  • Activity Assays : Measure IC₅₀ values against DHFR (via fluorometric assays) and compare inhibition kinetics.
  • Data Interpretation : Use computational tools (e.g., Schrödinger’s QikProp) to correlate logP and steric bulk with activity .

Q. How should researchers resolve contradictions in reported enzyme inhibition data?

  • Methodological Answer : Address discrepancies through:
  • Orthogonal Assays : Compare fluorescence-based DHFR assays with radiometric (³H-folate) methods to rule out assay-specific artifacts.
  • Structural Validation : Perform X-ray crystallography or cryo-EM to confirm binding modes and occupancy in enzyme active sites.
  • Buffer Optimization : Test pH and ionic strength effects on enzyme-compound interactions .

Q. What computational strategies predict off-target interactions for this compound?

  • Methodological Answer : Employ:
  • Molecular Docking : Use AutoDock Vina or Glide to screen against human proteome databases (e.g., PDB, ChEMBL).
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., GROMACS) to assess binding stability over 100-ns trajectories.
  • Machine Learning : Train models on Tox21 datasets to predict cytotoxicity risks .

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